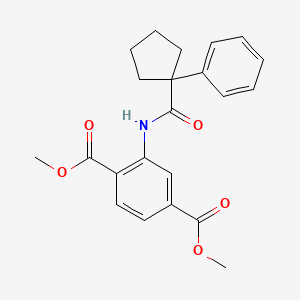

![molecular formula C16H20N2O6 B2712986 [3-(Morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate CAS No. 526190-51-2](/img/structure/B2712986.png)

[3-(Morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications

Synthesis and Characterization

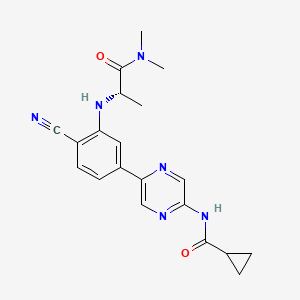

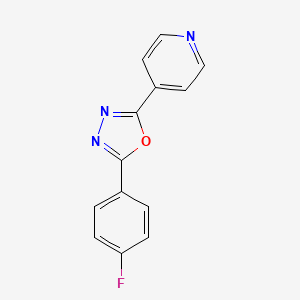

One area of scientific research involves the synthesis and characterization of morpholine derivatives, such as the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was characterized by NMR, IR, and Mass spectral studies and its structure confirmed by single crystal X-ray diffraction. The research highlights its potential for antibacterial, antioxidant, and antimicrobial activities, demonstrating significant anti-TB activity (Mamatha S.V et al., 2019).

Peptidomimetic Chemistry

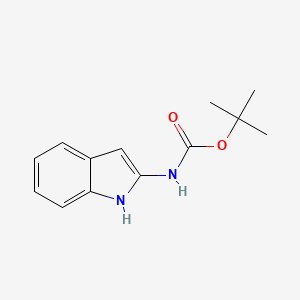

Another study presented a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating its application in peptidomimetic chemistry on the solid phase. This synthesis route involves reductive amination, intramolecular acetalization, and other steps, underscoring the compound's versatility in creating model peptides and its compatibility with solid-phase peptide synthesis (Filippo Sladojevich et al., 2007).

Antitumor Activity

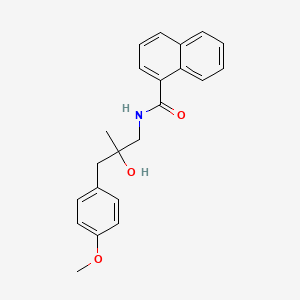

Research into the synthesis, crystal structure, and biological activity of various morpholine derivatives has revealed their distinct effective inhibition on the proliferation of cancer cell lines. For example, the compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibited distinct effective inhibition on cancer cell lines, showcasing the potential therapeutic applications of morpholine derivatives in cancer treatment (Jiu-Fu Lu et al., 2017).

Molluscicidal Agents

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, was investigated for its molluscicidal effects. This research underscores the potential of morpholine derivatives in the development of pesticides or agents against molluscs, demonstrating significant efficacy (Duan et al., 2014).

properties

IUPAC Name |

[3-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c19-15(17-4-8-21-9-5-17)23-13-2-1-3-14(12-13)24-16(20)18-6-10-22-11-7-18/h1-3,12H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNPHJASFVCAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC(=CC=C2)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)

![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)